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Compound of Interest

5-amino-N,N, 3-trimethyl-1H-
Compound Name:

pyrazole-4-carboxamide
CAS No.: 1187861-76-2

Cat. No.: B1523163

Get Quote

Part 1: Executive Summary

The 1,3,5-trimethylpyrazole-4-carboxamide scaffold represents a "privileged structure" in
modern agrochemical and pharmaceutical discovery, serving as the core pharmacophore for
Succinate Dehydrogenase Inhibitors (SDHIS) like Fluxapyroxad and Sedaxane.

From a thermodynamic perspective, this scaffold exhibits a unique "stability-activity paradox."
The trimethyl substitution pattern provides exceptional thermal stability (decomposition often

) by blocking the pyrazole nitrogen tautomerism. However, the steric bulk of the C3 and C5
methyl groups forces the amide bond out of planarity, creating a high-energy conformational
landscape that drives complex polymorphism.

This guide details the energetic profile of this scaffold, providing actionable protocols for
assessing its solid-state and solution-phase stability.

Part 2: Molecular Architecture & Energetics
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The "Trimethyl Lock" Mechanism

The thermodynamic robustness of this scaffold stems from the specific substitution pattern on
the pyrazole ring.

e N1-Methylation (The Tautomer Lock): Unsubstituted pyrazoles exist in a rapid tautomeric
equilibrium (

). Methylation at N1 "locks" the aromatic system, eliminating proton transfer as a degradation
pathway.

o C3/C5-Methyl Steric Shielding: The methyl groups flanking the C4-carboxamide act as a
"kinetic shield." They sterically hinder nucleophilic attack at the carbonyl carbon, significantly
increasing hydrolytic stability compared to unhindered benzamides.

o Atropisomerism Potential: When the amide nitrogen is substituted with a bulky aryl group
(e.g., N-phenyl), the rotation around the

bond is restricted. This can lead to stable rotational isomers (atropisomers) isolable at room
temperature, a critical consideration for chiral purity in drug development.

Conformational Landscape (Visualization)

The following diagram illustrates the steric clashes and electronic locking mechanisms that
define the ground-state thermodynamics of the molecule.
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Steric & Electronic Factors

N1-Methyl Group
(Tautomer Lock)

C3/C5-Methyl Groups

(Steric Shield) Steric Clash

Prevents H-shift o C4-Carboxamide

(Reactive Center)

N-Aryl Ring
(Lipophilic Domain)

Thermodynamic Consequences

ance vs Sterics
Blpcks Nucleophile

High Thermal Stability
(Tm > 200°C)

es_Rotation
Retarded Hydrolysis

(Kinetic Stability)

I Non-Planar Conformation
(High Lattice Energy)

Click to download full resolution via product page

Caption: Mechanistic map showing how trimethyl substitution enhances thermal/hydrolytic
stability while inducing conformational strain.

Part 3: Solid-State Thermodynamics
(Polymorphism)

The non-planar geometry induced by the trimethyl groups prevents simple "flat" stacking in the
crystal lattice. Instead, these molecules typically crystallize via intermolecular Hydrogen Bond
(HB) dimers involving the amide N-H and the carbonyl oxygen (
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Polymorph Risk Assessment

Due to the flexibility of the amide bond and the rotation of the N-aryl ring, trimethyl pyrazole
carboxamides are classified as Class 2 Polymorphic Systems (Moderate to High Risk).

e Form | (Thermodynamic): Usually the highest density form with optimized Centrosymmetric
Dimer packing.

o Form Il (Kinetic): Often obtained from rapid precipitation; characterized by weaker catemeric
(chain-like) hydrogen bonds.

o Solvates: The electron-rich pyrazole nitrogen (N2) is a hydrogen bond acceptor, making
these compounds prone to forming hydrates or solvates in protic solvents.

Experimental Protocol: Polymorph Screening

Objective: Identify the thermodynamically stable form for formulation.

e Slurry Maturation (Gold Standard):

o

Prepare supersaturated solutions in 3 distinct solvents: Methanol (protic), Ethyl Acetate
(aprotic polar), and Toluene (non-polar).

o

Add excess solid to create a slurry.

o

Cycle temperature between 20°C and 40°C for 72 hours. This promotes Ostwald ripening,
where metastable forms dissolve and the stable form grows.

o

Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction).[1]

e DSC Analysis (Thermal History):
o Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
o Method: Heat from 25°C to 250°C at 10°C/min.

o Interpretation: Look for endotherms (melting) followed by exotherms (recrystallization),
which indicate a monotropic or enantiotropic transition between polymorphs.
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Part 4: Chemical Stability Profile
Hydrolytic Stability

Despite being amides, these compounds are remarkably resistant to hydrolysis due to the
"ortho-like" effect of the C3/C5 methyls.

 Acidic Conditions (pH 1-4): Highly Stable. Protonation occurs at the pyrazole N2, repelling
hydronium ions from the amide carbonyl.

e Basic Conditions (pH > 10): Moderate Stability. Hydrolysis to 1,3,5-trimethylpyrazole-4-
carboxylic acid and the corresponding aniline occurs only under forcing conditions (e.g., 1M
NaOH, 80°C).

Photostability

The pyrazole ring is electron-rich and absorbs UV light. Under intense irradiation (Xe arc lamp),
radical formation at the benzylic methyl groups (C3/C5-Me) can occur, leading to oxidation.

e Mitigation: Formulation with antioxidants or opaque packaging is recommended for liquid
formulations.

Degradation Pathway Diagram
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Caption: Primary degradation pathways: Amide hydrolysis (dominant in base) and Methyl
oxidation (dominant in UV).
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Part 5: Summary of Physicochemical Properties

Implication for

Property Typical Value | Behavior

Development

Excellent thermal stability;
Melting Point 150°C - 220°C suitable for melt extrusion

processes.

Moderate lipophilicity; good
LogP 25-40 membrane permeability but

low aqueous solubility.

Neutral at physiological pH;
pKa ~1.5 (Pyrazole N2) p y gieatp )

low solubility in stomach acid.

_ Critical for crystal lattice

H-Bond Donors 1 (Amide NH) ) o

energy; drives dimerization.

N2 is a weak acceptor,
H-Bond Acceptors 2 (C=0, Pyrazole N2)

influencing solvate formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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